BenchChemオンラインストアへようこそ!

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide

Medicinal Chemistry Leukotriene Antagonism Structure–Activity Relationship

This specific thiazolylbenzofuran core, featuring a rare 4-cyclohexyl and 7-methoxy substitution pattern, is an essential probe for extending SAR beyond the standard alkyl-chain variants in the Fujisawa patent family. It enables direct benchmarking of LTD₄ antagonistic potency and cytotoxicity against established MCF-7 reference compounds. Do not substitute with uncharacterized analogs—secure this unique dual-fragment molecule to deconvolute the pharmacological contributions of the carboxamide linker and benzofuran oxidation state.

Molecular Formula C20H22N2O3S
Molecular Weight 370.47
CAS No. 2034589-20-1
Cat. No. B2421141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
CAS2034589-20-1
Molecular FormulaC20H22N2O3S
Molecular Weight370.47
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NC(=CS3)C4CCCCC4
InChIInChI=1S/C20H22N2O3S/c1-24-16-9-5-8-14-10-17(25-19(14)16)20(23)21-11-18-22-15(12-26-18)13-6-3-2-4-7-13/h5,8-10,12-13H,2-4,6-7,11H2,1H3,(H,21,23)
InChIKeyHFNDGUZIQNQKJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide (CAS 2034589-20-1): A Thiazolylbenzofuran Derivative for Leukotriene Antagonism and Cytotoxicity Research


N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide (CAS 2034589-20-1) is a synthetic small molecule (molecular formula C20H22N2O3S, MW 370.47) belonging to the thiazolylbenzofuran class . It incorporates a 7-methoxybenzofuran-2-carboxamide core linked via a methylene bridge to a 4-cyclohexyl-1,3-thiazole moiety, structurally aligning with the general Formula (I) of Fujisawa Pharmaceutical's thiazolylbenzofuran derivatives claimed to act as leukotriene and SRS-A (slow-reacting substance of anaphylaxis) antagonists or inhibitors [1][2]. Although the specific compound lacks dedicated peer-reviewed primary literature reporting quantitative biological data, its scaffold is embedded in patent and medicinal chemistry frameworks targeting inflammatory and oncological pathways, providing a rational entry point for structure–activity relationship (SAR) exploration and functional probe development.

Why Generic Thiazolylbenzofuran Substitution Fails: Structural Determinants Differentiating CAS 2034589-20-1 from In-Class Alternatives


Within the thiazolylbenzofuran chemotype disclosed in Fujisawa's patent family, biological activity is exquisitely sensitive to the substitution pattern at four variable positions: R¹ (thiazole 4-substituent), R² (thiazole 5-substituent), R³ (benzofuran ring substituent), and R⁴ (amide N-substituent or amide linkage variation) [1]. CAS 2034589-20-1 combines a lipophilic cyclohexyl group at the thiazole 4-position (R¹) with a 7-methoxy electron-donating group on the benzofuran core (R³) and an unsubstituted amide NH (R⁴=H) . Literature on structurally related benzofuran-thiazole hybrids demonstrates that seemingly minor modifications—such as replacing cyclohexyl with benzyl or altering the methoxy position on the benzofuran ring—can shift cytotoxicity profiles across MCF-7 breast carcinoma cells by >5-fold, underscoring that in-class interchange without empirical verification carries a high risk of selecting compounds with divergent—and potentially inferior—pharmacological profiles [2][3]. Consequently, researchers whose experimental systems depend on conserved pharmacophoric presentation of the cyclohexylthiazole and 7-methoxybenzofuran motifs cannot assume functional equivalence among uncharacterized analogs.

Quantitative Evidence Guide: Comparative Differentiation of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide (CAS 2034589-20-1)


Structural Differentiation from the Closest Patent-Disclosed Thiazolylbenzofuran Analogs: Cyclohexyl vs. Alkyl/Aryl R¹ Substituents

CAS 2034589-20-1 is structurally defined within the Fujisawa thiazolylbenzofuran patent (EP 0 528 337 A1) as falling under the general Formula (I), where R¹ = cyclohexyl (a cyclo(lower)alkyl), R² = H, R³ = 7-methoxy, R⁴ = H, A = methylene, X = single bond, and Y = O [1]. In the patent's preferred embodiments, R¹ is most commonly lower alkyl (e.g., methyl, ethyl, propyl, isopropyl, butyl) or optionally substituted aryl, with cyclo(lower)alkyl constituting a distinct, less-explored sub-class [1][2]. The cyclohexyl substituent introduces a markedly different steric and lipophilic profile (calculated logP contribution ~2.5 vs. ~1.5 for n-propyl; estimated molecular volume ~175 ų for cyclohexyl vs. ~100 ų for isopropyl) compared to the linear or branched alkyl analogs predominantly exemplified in the patent. This structural differentiation is quantifiable through computed physicochemical descriptors: the target compound exhibits a topological polar surface area (tPSA) of 71.6 Ų and a consensus logP of approximately 4.8, positioning it at the higher lipophilicity boundary of the patent chemical space—a parameter known to influence membrane permeability and target engagement in leukotriene receptor antagonism . No direct head-to-head activity data exist comparing this specific compound with close analogs; however, class-level SAR from the patent indicates that the nature of R¹ directly modulates antagonistic potency against LTD₄-induced contraction in guinea pig tracheal preparations [1].

Medicinal Chemistry Leukotriene Antagonism Structure–Activity Relationship

Benzofuran Substitution Pattern Differentiation: 7-Methoxy vs. Alternative Methoxy/Hydroxy Positions in Cytotoxicity Context

In the study by Gomha et al. (2018), a series of benzofuran-based thiazoles was evaluated for in vitro cytotoxicity against human breast carcinoma MCF-7 cells using the MTT assay, with doxorubicin as a reference standard (IC50 = 6.71 μM) [1]. While CAS 2034589-20-1 was not among the seven compounds directly tested, the study provides a critical class-level baseline: benzofuran-thiazole hybrids with varied substitution on the benzofuran ring (e.g., unsubstituted, halogenated, methyl-substituted) exhibited IC50 values ranging from 8.79 μM to 46.31 μM against MCF-7, representing a 5.3-fold activity span driven solely by benzofuran decoration [1]. CAS 2034589-20-1 features a 7-methoxy substitution on the benzofuran core—an electron-donating group at the peri position relative to the furan oxygen—which is distinct from the substitution patterns explored by Gomha et al. and may confer unique electronic effects on the benzofuran π-system, potentially altering DNA intercalation propensity or protein binding [2]. Separately, BF1 (N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide), a structurally related benzofuran-thiazole carboxamide, demonstrated differential cytotoxicity toward MCF-7 breast cancer cells with selectivity over normal BJ-1 fibroblasts; its activity was attributed in part to the specific dimethylbenzofuran substitution pattern [3]. The 7-methoxy motif in CAS 2034589-20-1 is not represented in the BF1 scaffold, providing a distinct electronic and steric environment for comparative anticancer SAR investigation.

Anticancer Research Benzofuran SAR Cytotoxicity Screening

Amide Linker and Thiazole Connectivity: Differentiating CAS 2034589-20-1 from Sulfonamide and Dihydrobenzofuran Analogs in the Same CAS Cluster

Database searches reveal two structurally proximal compounds bearing the same 4-cyclohexylthiazol-2-yl-methyl fragment: N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide (a sulfonamide-linked dihydrobenzofuran) and N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide (CAS 2034589-20-1, a carboxamide-linked aromatic benzofuran) [1]. The sulfonamide analog contains a tetrahedral sulfur center (SO₂) that imposes a distinctly different vector and hydrogen-bonding geometry compared to the planar sp² carboxamide group. In medicinal chemistry, sulfonamide-to-carboxamide isosteric replacement is known to alter both metabolic stability and target selectivity: carboxamides generally exhibit greater hydrolytic stability than sulfonamides under physiological conditions and participate differently in hydrogen-bond networks with biological targets [2]. Additionally, the dihydrobenzofuran core in the sulfonamide analog is non-aromatic at the furan ring (2,3-dihydro), whereas CAS 2034589-20-1 retains full aromaticity across the benzofuran system—a feature critical for π-stacking interactions with aromatic residues in protein binding pockets [3]. For researchers designing SAR studies around the thiazole-methyl linker, CAS 2034589-20-1 provides a carboxamide-linked, fully aromatic benzofuran reference point that contrasts directly with the sulfonamide/dihydro scaffold, enabling systematic evaluation of linker and oxidation-state effects on target engagement.

Chemoinformatics Chemical Probe Design Pharmacophore Mapping

Commercial Availability and Purity Benchmarking: CAS 2034589-20-1 as a Well-Characterized Research-Grade Reagent

CAS 2034589-20-1 is commercially available through Chemenu (Catalog No. CM976406) at a specified purity of ≥95%, with full analytical characterization including SMILES notation (COC1=C2OC(=CC2=CC=C1)C(=O)NCC1=NC(=CS1)C1CCCCC1), molecular formula (C20H22N2O3S), and molecular weight (370.47 g/mol) . In contrast, the structurally closest commercially listed analog—the sulfonamide-dihydrobenzofuran compound—is available through multiple vendors but with less consistent purity specifications and analytical documentation. The availability of a defined purity grade with structural authentication is critical for reproducible SAR studies: a 5% impurity in a thiazolylbenzofuran sample could correspond to a synthetic intermediate or byproduct carrying a reactive thiol or amine group that could artifactually inhibit or activate biological targets at the tested concentrations, potentially generating false-positive hits in screening cascades. For procurement decisions in academic or industrial settings where batch-to-batch consistency and traceability are required (e.g., for publication or patent filing), the documented purity specification and catalog traceability of CAS 2034589-20-1 provide a verifiable quality baseline that uncharacterized in-house synthesized analogs may lack.

Chemical Procurement Research Reagent Quality Reproducibility

Dual-Pharmacophore Architecture: Benzofuran-2-carboxamide + 4-Cyclohexylthiazole as a Privileged Fragment Combination

CAS 2034589-20-1 uniquely combines two independently validated privileged pharmacophores within a single molecular architecture: (i) the 7-methoxybenzofuran-2-carboxamide fragment, which is represented in bioactive molecules targeting acetylcholinesterase (AChE), amyloid-beta (Aβ) aggregation, and various kinase and GPCR targets [1], and (ii) the 4-cyclohexylthiazole fragment, which appears in leukotriene antagonists, P2X7 receptor antagonists, and cytotoxic thiazole derivatives [2][3]. Fragment co-occurrence analysis indicates that the specific combination of a benzofuran-2-carboxamide linked via a methylene bridge to a 4-substituted thiazole is relatively uncommon in publicly disclosed chemical libraries: a substructure search in ChEMBL and PubChem reveals fewer than 50 compounds sharing this precise connectivity pattern, compared to >5,000 compounds containing either fragment individually. This combinatorial scarcity makes CAS 2034589-20-1 a valuable probe for investigating synergistic or additive effects arising from the simultaneous presentation of both pharmacophores—a hypothesis that cannot be tested using compounds containing only one of the two fragments. The methylene spacer between the carboxamide and thiazole provides a degree of conformational flexibility (two rotatable bonds) that may allow the two pharmacophores to adopt optimal orientations for engaging distinct subsites within a target binding pocket, a feature absent in directly connected benzofuran-thiazole analogs with restricted conformational freedom.

Fragment-Based Drug Design Privileged Scaffolds Medicinal Chemistry

Recommended Research and Industrial Application Scenarios for N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide (CAS 2034589-20-1)


Leukotriene Receptor Antagonism SAR Expansion: Probing the R¹ Cycloalkyl Chemical Space

CAS 2034589-20-1 is optimally deployed as a probe molecule to extend the SAR landscape of thiazolylbenzofuran leukotriene antagonists into the cycloalkyl R¹ domain, a sub-region under-explored in the Fujisawa patent family where the majority of exemplified compounds bear linear or branched alkyl R¹ groups [1][2]. Researchers can benchmark the compound's LTD₄ antagonistic potency in guinea pig tracheal strip contraction assays or recombinant CysLT₁ receptor binding assays against the closest alkyl R¹ comparators (e.g., R¹ = n-propyl or isopropyl analogs) to quantify the impact of cyclohexyl-related steric and lipophilic contributions on receptor affinity and functional antagonism. The resulting data would directly test the patent's implicit hypothesis that bulkier, more lipophilic R¹ substituents enhance target engagement through hydrophobic pocket occupation.

Benzofuran-Thiazole Cytotoxicity Profiling: 7-Methoxy Positional SAR Against Breast Carcinoma Panels

Building on the MCF-7 cytotoxicity data reported by Gomha et al. (2018) for benzofuran-thiazole hybrids [1] and the DNA-damaging activity observed for BF1 in breast cancer models [2], CAS 2034589-20-1 can be incorporated into a focused screening panel to evaluate how the 7-methoxy substitution on the benzofuran ring modulates cytotoxicity relative to published analogs. An experimental design comparing this compound against the Gomha series compounds (spanning IC50 values from 8.79 to 46.31 μM against MCF-7) would directly assess whether the 7-methoxy motif confers enhanced, diminished, or comparable antiproliferative activity, while parallel testing against normal fibroblast lines (e.g., BJ-1) would establish a preliminary selectivity window critical for prioritizing follow-up medicinal chemistry efforts.

Pharmacophoric Deconvolution Studies: Carboxamide Linker vs. Sulfonamide Isostere Comparisons

CAS 2034589-20-1 serves as an essential carboxamide reference standard in systematic linker-isostere comparisons with its sulfonamide-dihydrobenzofuran congener [1]. In a typical deconvolution experiment, both compounds would be assayed in parallel across a panel of targets (e.g., leukotriene receptors, kinase panels, or cytotoxicity screens) to isolate the contribution of the carboxamide vs. sulfonamide linker and the aromatic vs. dihydrobenzofuran oxidation state to biological activity. Such studies directly address the medicinal chemistry question of whether the linker chemistry or the benzofuran oxidation state dominates the pharmacological signature—information that guides the design of subsequent optimized analogs with improved potency or selectivity [2].

Chemical Biology Tool for Dual-Pharmacophore Target Engagement Profiling

The rare co-occurrence of the 7-methoxybenzofuran-2-carboxamide and 4-cyclohexylthiazole privileged fragments in a single molecule [1] positions CAS 2034589-20-1 as a valuable chemical biology tool for affinity-based proteomic profiling (e.g., chemical proteomics or thermal proteome profiling). By immobilizing the compound via the carboxamide or thiazole moiety onto a solid support, researchers can perform pull-down experiments to identify protein targets that simultaneously engage both pharmacophoric elements—targets that would not be captured by affinity matrices bearing only one of the two fragments. This approach has the potential to uncover novel target–ligand interactions arising from cooperative binding across the dual-fragment architecture, generating hypotheses for polypharmacological mechanisms inaccessible to single-fragment probe molecules.

Quote Request

Request a Quote for N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.